3-methyl-N-(4-methylphenyl)-N-(thiophen-2-ylmethyl)benzamide
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Overview
Description
3-methyl-N-(4-methylphenyl)-N-(thiophen-2-ylmethyl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core substituted with a 3-methyl group, a 4-methylphenyl group, and a thiophen-2-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(4-methylphenyl)-N-(thiophen-2-ylmethyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The initial step involves the reaction of 3-methylbenzoic acid with thionyl chloride to form 3-methylbenzoyl chloride.
Substitution Reaction: The 3-methylbenzoyl chloride is then reacted with 4-methylphenylamine in the presence of a base such as triethylamine to form N-(4-methylphenyl)-3-methylbenzamide.
Thiophen-2-ylmethyl Substitution: Finally, the N-(4-methylphenyl)-3-methylbenzamide is reacted with thiophen-2-ylmethyl chloride in the presence of a base to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-(4-methylphenyl)-N-(thiophen-2-ylmethyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophen-2-ylmethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Thiophen-2-ylmethyl chloride in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives of the benzamide core.
Reduction: Reduced derivatives, potentially leading to the formation of amines.
Substitution: Substituted benzamides with various functional groups.
Scientific Research Applications
3-methyl-N-(4-methylphenyl)-N-(thiophen-2-ylmethyl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-methyl-N-(4-methylphenyl)-N-(thiophen-2-ylmethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(4-methylphenyl)-N-(thiophen-2-ylmethyl)benzamide: Lacks the 3-methyl group on the benzamide core.
3-methyl-N-(phenyl)-N-(thiophen-2-ylmethyl)benzamide: Lacks the 4-methyl group on the phenyl ring.
3-methyl-N-(4-methylphenyl)benzamide: Lacks the thiophen-2-ylmethyl group.
Uniqueness
3-methyl-N-(4-methylphenyl)-N-(thiophen-2-ylmethyl)benzamide is unique due to the presence of all three substituents: the 3-methyl group, the 4-methylphenyl group, and the thiophen-2-ylmethyl group. This unique combination of substituents imparts specific chemical and biological properties that distinguish it from similar compounds.
Properties
Molecular Formula |
C20H19NOS |
---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
3-methyl-N-(4-methylphenyl)-N-(thiophen-2-ylmethyl)benzamide |
InChI |
InChI=1S/C20H19NOS/c1-15-8-10-18(11-9-15)21(14-19-7-4-12-23-19)20(22)17-6-3-5-16(2)13-17/h3-13H,14H2,1-2H3 |
InChI Key |
MNQGKUSZPFVPIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC2=CC=CS2)C(=O)C3=CC=CC(=C3)C |
Origin of Product |
United States |
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